molecular formula C9H12N2O4S B15230604 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B15230604
M. Wt: 244.27 g/mol
InChI Key: IHGZIGQBAIMBGF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)5-11(4-7-2-3-7)16(14,15)10-6/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

IHGZIGQBAIMBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable thiadiazine precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazine Derivatives

Compound A : 2-[(2-Fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2,6-thiadiazine-4-carboxylic Acid
  • CAS Number : 1443978-88-8
  • Molecular Formula : C₁₂H₁₁FN₂O₄S
  • Molecular Weight : 298.29 g/mol
  • Key Differences :
    • Substituent : 2-Fluorophenylmethyl at position 2 (vs. cyclopropylmethyl).
    • Impact :
  • Fluorine atom may engage in halogen bonding with biological targets, altering selectivity .
Compound B : this compound (Target Compound)
  • Molecular Weight : Estimated ~280–290 g/mol (based on structural similarity to Compound A).
  • Reduced metabolic degradation due to the cyclopropyl group’s resistance to cytochrome P450 enzymes .

Pyrimidine and Pyridazine Analogs

Compound C : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • CAS Number : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Differences :
    • Core Structure : Pyrimidine ring (six-membered, two nitrogen atoms) vs. thiadiazine (six-membered, two nitrogen and one sulfur atom).
    • Substituent : Chlorine at position 2 (electron-withdrawing) vs. sulfone in thiadiazines.
    • Impact :
  • Pyrimidine derivatives typically exhibit lower steric hindrance but higher electrophilicity due to chlorine.
  • Reduced hydrogen-bonding capacity compared to sulfone-containing thiadiazines .
Compound D : 3-Amino-4-bromo-6-chloropyridazine
  • CAS Number : 446273-59-2
  • Molecular Formula : C₄H₃BrClN₃
  • Molecular Weight : 216.44 g/mol
  • Key Differences :
    • Core Structure : Pyridazine ring (six-membered, two adjacent nitrogen atoms).
    • Substituents : Bromine and chlorine (halogens) increase reactivity but may introduce toxicity concerns.
    • Impact :
  • Halogenated pyridazines are often used in agrochemicals, contrasting with thiadiazines’ pharmaceutical applications .

Comparative Data Table

Parameter Target Compound Compound A Compound C
CAS Number 1707566-38-8 1443978-88-8 89581-58-8
Core Heterocycle 1,2,6-Thiadiazine 1,2,6-Thiadiazine Pyrimidine
Substituents Cyclopropylmethyl, methyl 2-Fluorophenylmethyl, methyl Chlorine, methyl
Molecular Weight ~280–290 g/mol (estimated) 298.29 g/mol 172.57 g/mol
Key Functional Groups Sulfone, carboxylic acid Sulfone, carboxylic acid Chlorine, carboxylic acid
Applications Pharmaceutical intermediate Research compound Chemical intermediate

Research Findings and Implications

  • Metabolic Stability : The cyclopropylmethyl group in the target compound confers superior metabolic resistance compared to Compound A’s fluorophenyl group, which is prone to oxidative metabolism .
  • Binding Affinity : Sulfone-containing thiadiazines (Target Compound, Compound A) exhibit stronger hydrogen-bonding interactions with biological targets than pyrimidine or pyridazine analogs, enhancing potency .

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